RG7800 vs. Risdiplam: Comparative In Vitro Potency for SMN2 Splicing and SMN Protein Production
RG7800 exhibits an EC1.5x of 23 nM for SMN2 splicing and 87 nM for SMN protein production [1]. In comparison, risdiplam demonstrates EC1.5x values of 4 nM and 29 nM for SMN2 splicing and SMN protein, respectively, indicating a higher potency profile for risdiplam in these specific in vitro assays .
| Evidence Dimension | In vitro potency for SMN2 splicing and SMN protein production |
|---|---|
| Target Compound Data | EC1.5x = 23 nM (SMN2 splicing); EC1.5x = 87 nM (SMN protein) |
| Comparator Or Baseline | Risdiplam: EC1.5x = 4 nM (SMN2 splicing); EC1.5x = 29 nM (SMN protein) |
| Quantified Difference | Risdiplam is approximately 5.8-fold more potent for SMN2 splicing and 3.0-fold more potent for SMN protein production. |
| Conditions | In vitro cell-based assays measuring exon 7 inclusion and SMN protein levels. |
Why This Matters
Understanding the distinct potency profiles of RG7800 and risdiplam is critical for researchers designing comparative studies or selecting appropriate positive controls for SMN2 splicing assays.
- [1] Ratni H, Karp GM, Weetall M, et al. Specific Correction of Alternative Survival Motor Neuron 2 Splicing by Small Molecules: Discovery of a Potential Novel Medicine To Treat Spinal Muscular Atrophy. J Med Chem. 2016;59(13):6086-6100. doi:10.1021/acs.jmedchem.6b00459 View Source
